9H-Fluoren-9-one-D4
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Overview
Description
9H-Fluoren-9-one-D4 is a deuterated derivative of 9H-Fluoren-9-one, a compound known for its bright fluorescent yellow color. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and tracer studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
9H-Fluoren-9-one-D4 can be synthesized through the oxidation of fluorene using an oxygen-containing gas as an oxidizing agent. The reaction typically involves using 9H-Fluoren-9-one and water as solvents, a base as a catalyst, and a quaternary ammonium salt as a phase transfer agent. The reaction is carried out at temperatures between 70-83°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous supplementation of fluorene to improve the utilization efficiency of the reactor. The product, 9H-Fluoren-9-one, is used as the solvent, which simplifies the synthetic process by omitting the need for solvent separation and recycling .
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-one-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert this compound back to fluorene.
Substitution: The compound can undergo substitution reactions, particularly with halogens and nitro groups
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Halogens, nitro compounds, and other electrophiles.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Substitution: Halogenated or nitrated fluorenone derivatives
Scientific Research Applications
9H-Fluoren-9-one-D4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one-D4 involves its interaction with molecular targets through its carbonyl group. This interaction can lead to various biochemical pathways, including the inhibition of specific enzymes or receptors. For example, radioiodinated derivatives of 9H-Fluoren-9-one have been used for imaging cerebral α7-nicotinic acetylcholine receptors, demonstrating its potential in neurological research .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazafluoren-9-one: Used for fingerprint detection and has antimicrobial properties.
Onychine (1-methyl-4-azafluorenone): A naturally occurring antimicrobial compound.
Uniqueness
This compound is unique due to its deuterium content, which enhances its stability and makes it particularly useful in spectroscopy and tracer studies. This deuterium labeling allows for more precise and accurate measurements in various scientific applications .
Properties
Molecular Formula |
C13H8O |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,2,3,4-tetradeuteriofluoren-9-one |
InChI |
InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,3D,5D,7D |
InChI Key |
YLQWCDOCJODRMT-DNZPNURCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=CC=CC=C3C2=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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